N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide
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Overview
Description
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds. The presence of the piperidine ring in this compound makes it a valuable compound in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide typically involves the reaction of piperidine derivatives with appropriate reagentsThe reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.
Substitution: Halides, amines, and other nucleophiles in the presence of a suitable solvent and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of this compound .
Scientific Research Applications
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that regulate cellular functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine used in the synthesis of various pharmaceuticals.
N-Methylpiperidine: A derivative of piperidine with a methyl group attached to the nitrogen atom.
N-Methoxypiperidine: A piperidine derivative with a methoxy group attached to the nitrogen atom.
Uniqueness
N-(1-Methoxypiperidin-4-yl)-N-methylprop-2-enamide is unique due to the presence of both methoxy and methyl groups on the piperidine ring, which may confer specific biological activities and chemical properties. This combination of functional groups can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
IUPAC Name |
N-(1-methoxypiperidin-4-yl)-N-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c1-4-10(13)11(2)9-5-7-12(14-3)8-6-9/h4,9H,1,5-8H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPVVORJCWOTEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(CC1)OC)C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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